molecular formula C8H14ClNO2 B6215969 methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 2742660-49-5

methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B6215969
CAS No.: 2742660-49-5
M. Wt: 191.7
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Description

Methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Properties

CAS No.

2742660-49-5

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the formation of the bicyclic ring system through intramolecular cyclization reactions. One common method includes the use of photochemistry to achieve [2 + 2] cycloaddition, which efficiently constructs the bicyclic core . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve batchwise preparation techniques, where the key synthetic step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide . This method allows for the large-scale production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the bicyclic framework.

Scientific Research Applications

Methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve key molecular targets in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the bicyclic core. This substitution imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers unique reactivity and binding characteristics, which are advantageous in both research and industrial contexts.

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